molecular formula C19H18N2O5S2 B2455820 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 876915-89-8

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2455820
CAS RN: 876915-89-8
M. Wt: 418.48
InChI Key: VMEQSLWYFINYEM-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

A notable application of compounds structurally related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is in the synthesis and evaluation of anticancer agents. Derivatives have been designed and synthesized, showing moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential for these compounds in cancer therapy (Ravinaik et al., 2021). Another study highlights the microwave-assisted synthesis of benzamide derivatives with promising anticancer activity, showcasing the relevance of the thiazole and benzamide components in developing effective anticancer agents (Tiwari et al., 2017).

Antimicrobial and Antifungal Activity

Compounds incorporating the thiazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger, pointing towards their potential in treating various infections (Chawla, 2016).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, has explored their role as supramolecular gelators. These studies aim to understand how methyl functionality and multiple non-covalent interactions, such as S⋯O interactions, influence gelation behavior. This research provides insights into the design of new materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).

Antiprotozoal and Antiviral Activities

The thiazole and benzamide components have been investigated for their potential in treating protozoal infections and viral diseases. For example, derivatives have been examined for their antimalarial activity and their ADMET properties, showing promise as antimalarial agents with potential applicability to other infectious diseases (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

The structural analogs have also been explored for their cardiac electrophysiological activity, particularly as selective class III agents. This research indicates the potential for these compounds in treating arrhythmias, contributing to the development of new cardiovascular drugs (Morgan et al., 1990).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-12-8-9-13(16(10-12)26-2)15-11-27-19(20-15)21-18(22)14-6-4-5-7-17(14)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEQSLWYFINYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

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